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Compound of Interest

Compound Name: 3-Cyclopentylbutan-2-ol

Cat. No.: B15272055 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for the novel chiral alcohol, 3-cyclopentylbutan-2-ol. Due to the absence of experimentally

acquired spectra in publicly available databases, this document presents high-quality predicted

data for Mass Spectrometry (MS), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13

Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) Spectroscopy. Detailed, generalized

experimental protocols for acquiring such data are also provided to facilitate future laboratory

work.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for 3-
cyclopentylbutan-2-ol. These values have been generated using validated computational

models to provide a reliable reference for the identification and characterization of this

compound.

Table 1: Predicted Mass Spectrometry Data
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Property Predicted Value

Molecular Formula C₉H₁₈O

Molecular Weight 142.24 g/mol

Major Fragment (m/z) 127, 111, 97, 85, 69, 57, 45

Base Peak (m/z) 45

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz,
CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~3.80 m 1H H-2

~1.85 m 1H H-3

~1.75 m 1H Cyclopentyl-H

~1.60 m 2H Cyclopentyl-CH₂

~1.50 m 2H Cyclopentyl-CH₂

~1.25 m 2H Cyclopentyl-CH₂

~1.15 d 3H CH₃ (on C-2)

~1.05 m 2H Cyclopentyl-CH₂

~0.90 d 3H CH₃ (on C-3)

~1.5-2.0 br s 1H OH

Table 3: Predicted ¹³C NMR Spectroscopic Data (125
MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~72.0 C-2

~50.0 C-3

~45.0 Cyclopentyl-CH

~30.0 Cyclopentyl-CH₂

~29.5 Cyclopentyl-CH₂

~25.0 Cyclopentyl-CH₂

~24.5 Cyclopentyl-CH₂

~20.0 CH₃ (on C-2)

~15.0 CH₃ (on C-3)

Table 4: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

~3350 Strong, Broad O-H stretch

~2950 Strong C-H stretch (sp³)

~2870 Strong C-H stretch (sp³)

~1450 Medium C-H bend (CH₂ and CH₃)

~1375 Medium C-H bend (CH₃)

~1100 Strong
C-O stretch (secondary

alcohol)

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a small

organic molecule like 3-cyclopentylbutan-2-ol. Instrument-specific parameters should be

optimized by the operator.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated

solvent (e.g., CDCl₃).

Transfer the solution to a clean, dry 5 mm NMR tube.

If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

¹H NMR Acquisition:

Spectrometer: 400-600 MHz

Solvent: CDCl₃

Temperature: 298 K

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Acquisition Time: 2-4 seconds.

Spectral Width: A range sufficient to cover all proton signals (e.g., -1 to 10 ppm).

¹³C NMR Acquisition:

Spectrometer: 100-150 MHz

Solvent: CDCl₃

Temperature: 298 K

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
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Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2-5 seconds.

Acquisition Time: 1-2 seconds.

Spectral Width: A range sufficient to cover all carbon signals (e.g., 0 to 220 ppm).

Mass Spectrometry (MS)
Method: Electron Ionization (EI)

Introduce a small amount of the volatile sample into the ion source of the mass

spectrometer, typically via a direct insertion probe or a gas chromatograph.

The sample is vaporized and then bombarded with a beam of high-energy electrons

(typically 70 eV).[1][2]

The resulting charged fragments are accelerated and separated by a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer).

The detector records the abundance of each fragment at its specific mass-to-charge ratio

(m/z).

Infrared (IR) Spectroscopy
Method: Attenuated Total Reflectance (ATR)

Ensure the ATR crystal is clean.

Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Acquire the spectrum, typically by co-adding multiple scans (e.g., 16-32) to improve the

signal-to-noise ratio.

The typical spectral range is 4000-400 cm⁻¹.
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Visualization of Spectroscopic Structure Elucidation
The following diagram illustrates the logical workflow of how the different spectroscopic

techniques are synergistically employed to determine the structure of 3-cyclopentylbutan-2-
ol.

Spectroscopic Techniques Derived Information

Structure Elucidation

Mass Spectrometry (MS)
Molecular Formula (C9H18O)

Molecular Weight (142.24)
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Confirms

Defines

Confirms

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of 3-cyclopentylbutan-2-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Electron Ionization - Creative Proteomics [creative-proteomics.com]

2. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15272055?utm_src=pdf-body
https://www.benchchem.com/product/b15272055?utm_src=pdf-body
https://www.benchchem.com/product/b15272055?utm_src=pdf-body-img
https://www.benchchem.com/product/b15272055?utm_src=pdf-body
https://www.benchchem.com/product/b15272055?utm_src=pdf-custom-synthesis
https://www.creative-proteomics.com/support/electron-ionization.htm
https://chemistry.emory.edu/msc/tutorial/mass-spectrometry-ionization.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15272055?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Spectroscopic Profile of 3-Cyclopentylbutan-2-ol: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15272055#spectroscopic-data-of-3-cyclopentylbutan-
2-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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